molecular formula C20H18FNO2 B5833955 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5833955
M. Wt: 323.4 g/mol
InChI Key: LNMAXOVEEMELJN-UHFFFAOYSA-N
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Description

1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluorobenzyl ether and a carbaldehyde group

Preparation Methods

The synthesis of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorobenzyl Ether: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a phenol derivative.

    Formylation: The final step involves the formylation of the pyrrole ring, typically using a Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl ether group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular interactions in cellular processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl ether group may enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:

    1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different reactivity and binding properties.

    1-{4-[(2-methylbenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: The presence of a methyl group instead of a fluorine atom can affect the compound’s electronic properties and steric interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-14-11-17(12-23)15(2)22(14)18-7-9-19(10-8-18)24-13-16-5-3-4-6-20(16)21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAXOVEEMELJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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